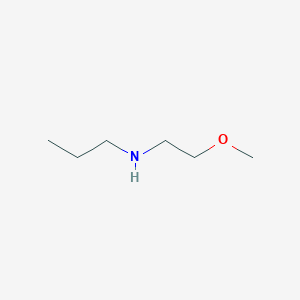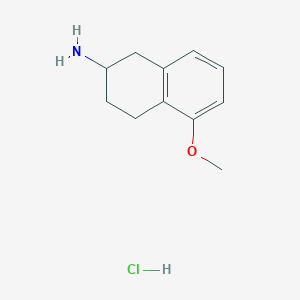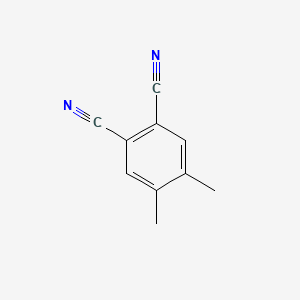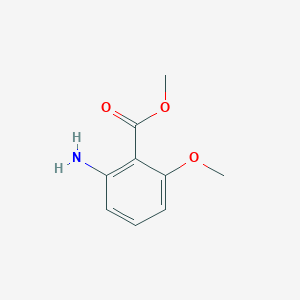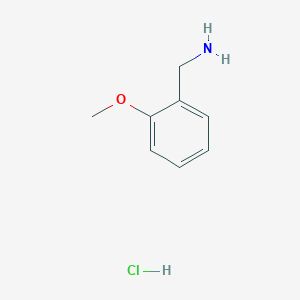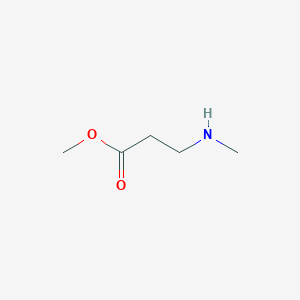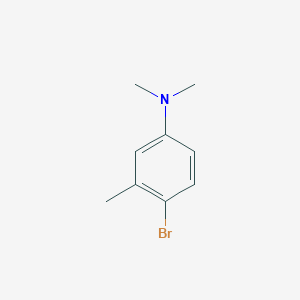
4-Bromo-N,N,3-trimethylaniline
Descripción general
Descripción
- 4-Bromo-N,N,3-trimethylaniline is a tertiary amine with the chemical formula C9H12BrN .
- It is also known as 4-bromo-N,N,3-trimethylaniline or 4-bromo-m-toluidine .
- The compound appears as a white to light yellow powder or crystals .
- Its melting point ranges from 52.0°C to 56.0°C .
- The molecular weight is approximately 214.11 g/mol .
Synthesis Analysis
- The synthesis of 4-Bromo-N,N,3-trimethylaniline involves the bromination of N,N,3-trimethylaniline at the para position using appropriate reagents.
Molecular Structure Analysis
- The molecular structure consists of a bromine atom attached to the para position of a 3-methyl-N,N-dimethylaniline ring.
Chemical Reactions Analysis
- 4-Bromo-N,N,3-trimethylaniline can participate in various reactions, including aryl substitution , oxidation , and coupling reactions .
Physical And Chemical Properties Analysis
- Purity : >98.0% (GC) (T)
- Physical State : Solid
- Boiling Point : 148°C/17 mmHg
Aplicaciones Científicas De Investigación
Electrochemical Oxidation
4-Bromo-N,N,3-trimethylaniline, along with other bromoanilines, has been a subject of study in the context of electrochemical oxidation. Research by Kádár et al. (2001) explored the oxidation of various bromoanilines, including 4-bromoaniline, in acetonitrile solution. This study provided insights into the electrochemical behavior of these compounds, which is crucial for their potential applications in electrochemical sensors and organic synthesis (Kádár et al., 2001).
Cyclization Reactions
Mickevičius and Patupaite (2000) investigated the reaction of 2,4,6-trimethylaniline with various acids, resulting in the formation of different heterocycles. This research highlights the role of 4-Bromo-N,N,3-trimethylaniline in facilitating cyclization reactions, which are fundamental in the synthesis of various organic compounds (Mickevičius & Patupaite, 2000).
Kinetics of Bromination
The kinetics of bromination of N,N,2-trimethylaniline, a closely related compound, were explored by Bell and Ninkov (1966). Understanding the bromination kinetics is essential for controlling the synthesis and reactivity of brominated compounds, including 4-Bromo-N,N,3-trimethylaniline (Bell & Ninkov, 1966).
Application in Organoplatinum Compounds
Kuchta et al. (2007) synthesized a platinum trimethyl complex using a brominated compound. This research demonstrates the utility of brominated anilines in the synthesis of organometallic compounds, which have applications in catalysis and materials science (Kuchta et al., 2007).
Supramolecular Assembly
Mocilac and Gallagher (2014) studied the supramolecular assembly of bromo-substituted compounds, including 4-bromoanilines. This research is relevant for the design of molecular materials and the understanding of non-covalent interactions in chemistry (Mocilac & Gallagher, 2014).
Safety And Hazards
- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin and eye irritation.
- Follow safety precautions during handling and disposal.
Direcciones Futuras
- Research avenues could include investigating its applications in organic synthesis, pharmaceuticals, or materials science.
Remember that this analysis is based on available information, and further studies may reveal additional insights. For more detailed information, consult relevant scientific literature12. 🌟
Propiedades
IUPAC Name |
4-bromo-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVFQHTPIFECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495718 | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N,3-trimethylaniline | |
CAS RN |
50638-50-1 | |
| Record name | 4-Bromo-N,N,3-trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



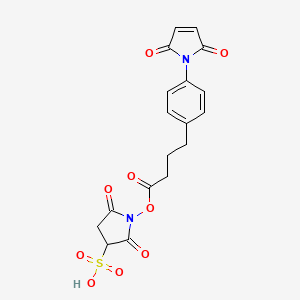
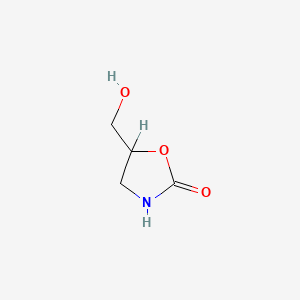


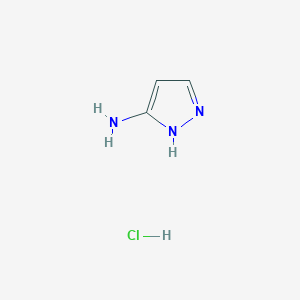
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
